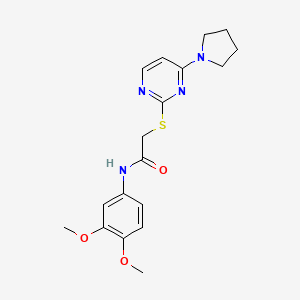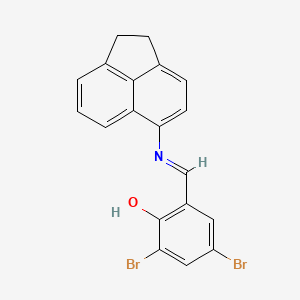![molecular formula C18H15FN2OS B2783646 N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1209583-41-4](/img/structure/B2783646.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide, also known as FLX-787 or BCT-197, is a small molecule drug that has gained attention for its potential therapeutic applications in various diseases.
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
It is known that compounds with an indole nucleus can affect a wide range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities . This suggests that the compound could potentially have diverse molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide is its selectivity towards TRPA1 channels, which makes it a promising drug candidate for the treatment of pain and inflammation. Additionally, the drug has been found to have a good safety profile and low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide. One of the main directions is to optimize the synthesis method to improve the yield and purity of the drug. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases. Future studies could also focus on developing more potent and selective TRPA1 channel inhibitors based on the structure of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has potential therapeutic applications in various diseases, including neuropathic pain, cramps, and spasticity. The drug selectively inhibits TRPA1 channels and modulates the activity of GABA receptors, leading to a reduction in pain and inflammation. While there are some limitations to the drug, future research could focus on optimizing the synthesis method and developing more potent and selective TRPA1 channel inhibitors based on the structure of this compound.
Synthesemethoden
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that can be prepared through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 4-fluorobenzyl bromide with cyclopropylmethylamine to form the intermediate, which is then reacted with benzo[d]thiazole-2-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, cramps, and spasticity. It has been shown to selectively inhibit the activity of TRPA1 channels, which are involved in the sensation of pain and inflammation. Additionally, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of muscle tone and movement.
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-13-7-5-12(6-8-13)18(9-10-18)11-20-16(22)17-21-14-3-1-2-4-15(14)23-17/h1-8H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMPBMUTCGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)

![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)






![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)